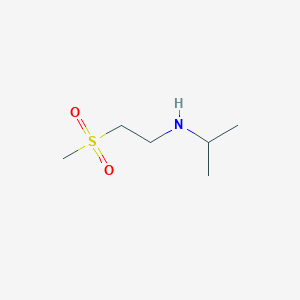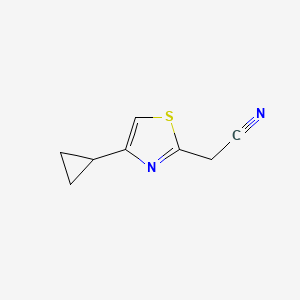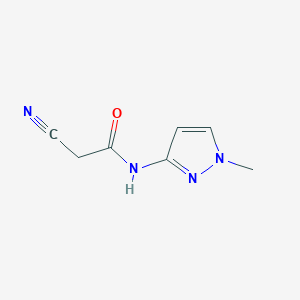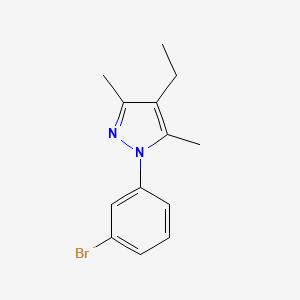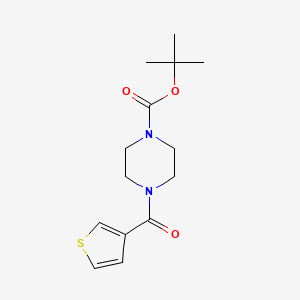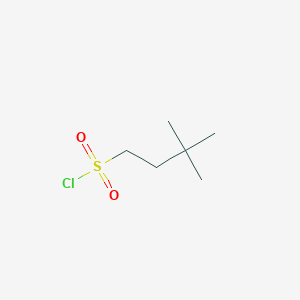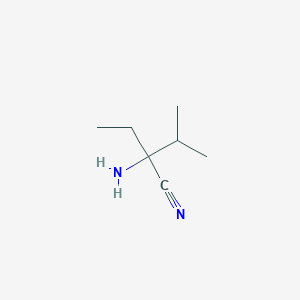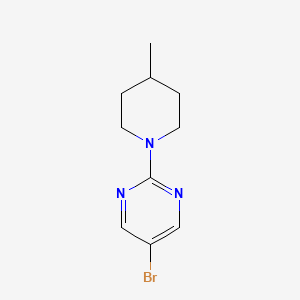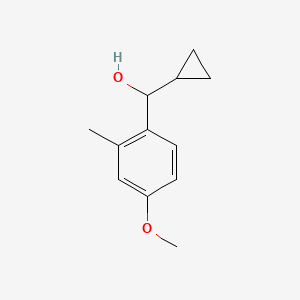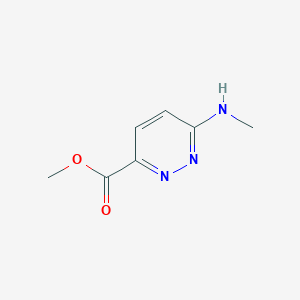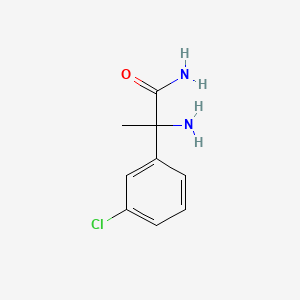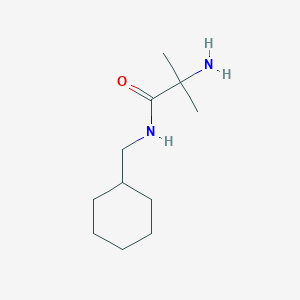
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide
Overview
Description
2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide, also known as N-cyclohexylmethyl-2-methylpropanamide or CHMMP, is an organic compound with a variety of uses in scientific research. CHMMP is an amide, a compound formed from the reaction of an amine and a carboxylic acid. It is a cyclic amide, meaning that the nitrogen atom is part of a ring structure, and is also a secondary amide, meaning that the nitrogen atom is connected to two carbon atoms. CHMMP has been studied for its use in synthetic organic chemistry, its applications in drug design, and its potential as an inhibitor of enzymes.
Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
A study by Müller et al. (2005) explores the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process results in the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields. The research demonstrates the potential of this compound in synthetic organic chemistry, particularly in the efficient synthesis of complex amides from simpler substrates (Müller et al., 2005).
Enantioselective Organocatalysts
Panov et al. (2011) discuss the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds, testing them as enantioselective organocatalysts. The compounds show promise in catalyzing the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde with high enantioselectivity. This work highlights the application of the compound in creating new, highly selective catalysts for organic reactions, potentially useful in pharmaceutical and fine chemical manufacturing (Panov et al., 2011).
Anticonvulsant Activity
Scott et al. (1993) investigated the anticonvulsant activity of enaminones derived from 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Their findings contribute to the understanding of the structure-activity relationship in anticonvulsant drug development, offering insights into the potential therapeutic uses of these compounds (Scott et al., 1993).
Antihistaminic Activities
Research by Arayne et al. (2017) on the antihistaminic activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine reveals the potential of such derivatives in developing new antihistaminic drugs. This study suggests the compound's relevance in designing medications for allergic reactions and related conditions (Arayne et al., 2017).
Hydrogen Bonding in Anticonvulsants
Kubicki et al. (2000) analyzed the hydrogen bonding patterns in anticonvulsant enaminones, including derivatives similar to 2-amino-N-(cyclohexylmethyl)-2-methylpropanamide. Understanding these interactions can inform the design of new anticonvulsant drugs with improved efficacy and reduced side effects (Kubicki et al., 2000).
properties
IUPAC Name |
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBGZSBXBJOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(cyclohexylmethyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1530182.png)
